

physical and chemical properties of 2-Amino-3-cyclopropylpropanoic acid

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Compound of Interest

Compound Name: 2-Amino-3-cyclopropylpropanoic acid

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An In-depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can address unmet medical needs. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates. Among these, **2-Amino-3-cyclopropylpropanoic acid**, a conformationally restricted alanine analogue, has emerged as a valuable building block. Its cyclopropyl moiety imparts a rigid structure that can enhance binding affinity and selectivity for biological targets, while also offering resistance to enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and biological properties of **2-Amino-3-cyclopropylpropanoic acid**, with a focus on its practical application in the laboratory and its potential in therapeutic design.

Section 1: Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of **2-Amino-3-cyclopropylpropanoic acid**.

Identity and Structure

- IUPAC Name: (2S)-2-amino-3-cyclopropylpropanoic acid[1]
- Synonyms: L-Cyclopropylalanine, (S)-3-Cyclopropylalanine, H-Ala(cPr)-OH[1]
- CAS Number: 102735-53-5[1]
- Molecular Formula: C₆H₁₁NO₂[2]
- Molecular Weight: 129.16 g/mol [2]

The structure of **2-Amino-3-cyclopropylpropanoic acid** is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a cyclopropylmethyl group. The (S)-enantiomer is the naturally occurring and most commonly utilized form in biochemical and pharmaceutical research.

Physical Properties

Property	Value	Reference
Appearance	White to off-white solid	[3]
Melting Point	Decomposes in the range of 200-300°C	[4]
Boiling Point	Predicted: 258.0 ± 23.0 °C (decomposes)	[5]
Solubility	Soluble in water (80 mg/mL), sonication recommended for higher concentrations.	[6]
pKa ₁ (α-carboxyl)	Predicted: 2.32 ± 0.10	[5]
pKa ₂ (α-amino)	Not explicitly found, but expected to be in the typical range for α-amino acids (around 9-10).	

Note on Melting Point: Like many amino acids, **2-Amino-3-cyclopropylpropanoic acid** is a zwitterionic solid with strong intermolecular ionic interactions. This results in a high melting point, and it typically decomposes before a true melting point can be observed[4].

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-3-cyclopropylpropanoic acid**. While a comprehensive set of experimental spectra is not readily available in public databases, the following provides an overview of expected spectral characteristics based on its structure and data from related compounds.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically below 1 ppm), the methylene protons adjacent to the cyclopropyl group, the alpha-proton, and exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent and pH.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (downfield, $\sim 170\text{-}180$ ppm), the alpha-carbon, the methylene carbon, and the carbons of the cyclopropyl ring (upfield).

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-3-cyclopropylpropanoic acid** will exhibit characteristic absorption bands for the functional groups present in its zwitterionic form:

- N-H stretching: Broad absorption in the region of $3000\text{-}2500\text{ cm}^{-1}$ due to the ammonium group.
- C-H stretching: Peaks just below 3000 cm^{-1} for the alkyl C-H bonds.
- C=O stretching: Strong absorption around $1600\text{-}1580\text{ cm}^{-1}$ for the asymmetric stretch of the carboxylate group.
- N-H bending: A band around 1500 cm^{-1} .
- C=O stretching (symmetric): A weaker band around 1400 cm^{-1} .

1.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. The fragmentation pattern in tandem MS (MS/MS) will be influenced by the charge state and collision energy. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group.

Section 2: Chemical Properties and Reactivity

The chemical behavior of **2-Amino-3-cyclopropylpropanoic acid** is dictated by its amino and carboxylic acid functional groups, as well as the unique properties of the cyclopropyl ring.

Stability and Storage

2-Amino-3-cyclopropylpropanoic acid is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry place, away from

moisture, and under an inert atmosphere[6]. In solution, it should be stored at low temperatures (-20°C to -80°C) to minimize degradation[6].

Chemical Reactivity

As an amino acid, **2-Amino-3-cyclopropylpropanoic acid** undergoes typical reactions of this class of compounds:

- Peptide Bond Formation: The amino group can act as a nucleophile to attack an activated carboxyl group of another amino acid, forming a peptide bond. This is the basis for its use as a building block in peptide synthesis.
- Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.
- N-Acylation: The amino group can be acylated with various acylating agents.
- Protection Chemistry: For use in solid-phase peptide synthesis (SPPS), the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

The cyclopropyl group is generally stable under many reaction conditions but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or in the presence of certain transition metal catalysts.

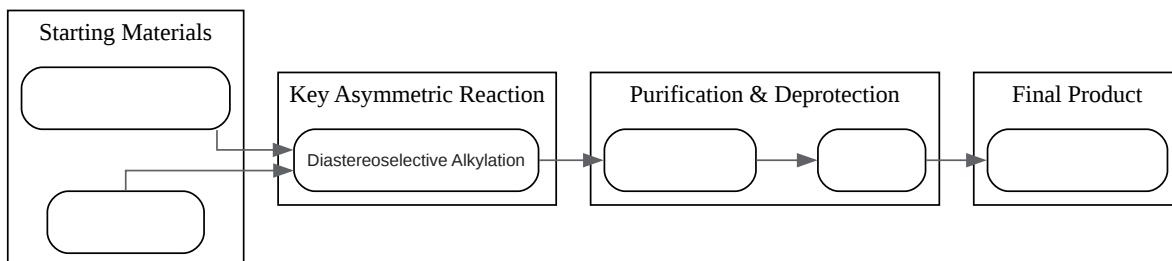
Section 3: Synthesis and Analysis

The synthesis of enantiomerically pure **2-Amino-3-cyclopropylpropanoic acid** is a key challenge and a critical step for its application in drug discovery.

Asymmetric Synthesis

The asymmetric synthesis of the (S)-enantiomer is of primary importance. Several strategies can be employed, often involving the use of chiral auxiliaries or catalysts.

Conceptual Workflow for Asymmetric Synthesis:



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Asymmetric Synthesis Workflow

Protocol Outline: Asymmetric Synthesis via Chiral Ni(II) Complex

This method, adapted from established procedures for asymmetric amino acid synthesis, utilizes a chiral ligand to direct the stereoselective alkylation of a glycine equivalent.

- Complex Formation: A chiral ligand, such as one derived from (S)-2-hydroxypinane, is reacted with a glycine Schiff base and a nickel(II) salt to form a planar chiral Ni(II) complex.
- Diastereoselective Alkylation: The nucleophilic glycine anion within the complex is then alkylated with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). The steric hindrance provided by the chiral ligand directs the alkylating agent to one face of the complex, leading to a high diastereomeric excess.
- Hydrolysis and Purification: The resulting diastereomerically enriched complex is hydrolyzed under acidic conditions to release the free amino acid and the chiral auxiliary. The chiral auxiliary can often be recovered and recycled. The crude **2-Amino-3-cyclopropylpropanoic acid** is then purified by techniques such as ion-exchange chromatography or crystallization.

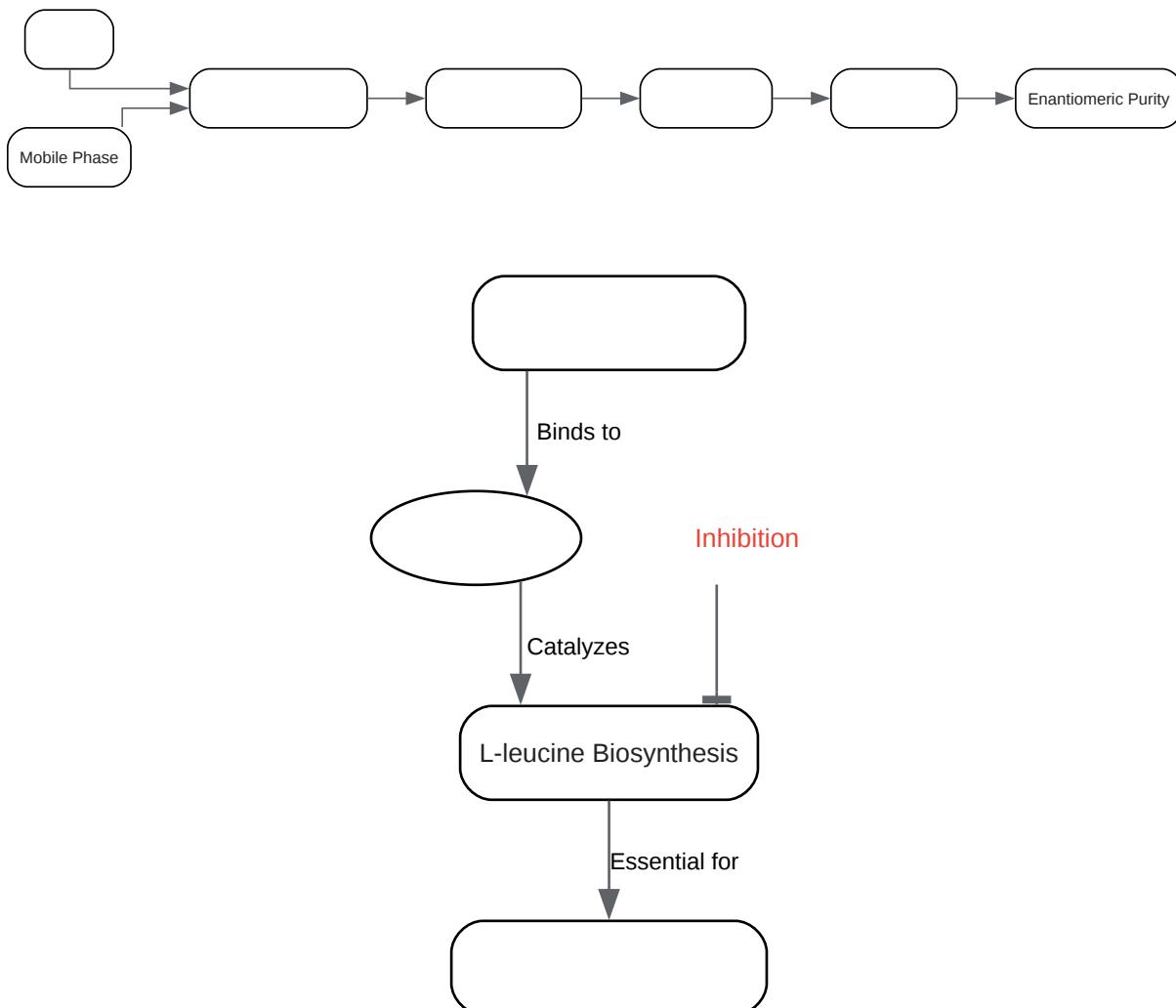
Analytical Methods

Ensuring the chemical and enantiomeric purity of **2-Amino-3-cyclopropylpropanoic acid** is critical.

Protocol Outline: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (% ee) of chiral amino acids.

- **Column Selection:** A variety of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based columns), or polysaccharide derivatives. The choice of column will depend on the specific derivatization (if any) and mobile phase conditions.
- **Mobile Phase:** For underivatized amino acids, a mobile phase consisting of a mixture of water, an organic modifier (e.g., methanol or acetonitrile), and an acidic or basic additive (e.g., formic acid or ammonia) is typically used in reversed-phase or polar organic mode.
- **Derivatization (Optional):** To improve chromatographic properties and detection sensitivity, the amino acid can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard achiral reversed-phase column. Alternatively, derivatization with a UV-active or fluorescent tag can enhance detection.
- **Detection:** UV detection is commonly used, especially if the amino acid is derivatized with a chromophore. Mass spectrometry (LC-MS) can provide additional confirmation of identity and is compatible with many mobile phases.
- **Quantification:** The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.



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Inhibition of L-leucine Biosynthesis

Building Block in Drug Synthesis

The incorporation of **2-Amino-3-cyclopropylpropanoic acid** into peptide and small-molecule scaffolds can confer several advantageous properties:

- Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amino acid side chain, which can pre-organize the molecule for optimal binding to its target, thereby increasing potency and selectivity.

- Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.
- Lipophilicity Modulation: The introduction of the cyclopropyl group can modulate the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Antiviral Drug Development:

Fmoc-L-cyclopropylalanine is utilized in the development of low molecular weight HIV-1 protease dimerization inhibitors and as a precursor for piperazinone derivatives that act as potent HCV NS4B inhibitors.^[7] The rigid cyclopropyl group likely plays a crucial role in orienting the molecule within the active site of these viral enzymes.

Section 5: Safety and Handling

2-Amino-3-cyclopropylpropanoic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[3]

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